methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate
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Overview
Description
Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10BrNO5S and a molecular weight of 324.15 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom, a methoxy group, and a sulfamoyl group attached to a benzoate ester. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate typically involves the bromination of 2-methoxy-5-sulfamoylbenzoic acid followed by esterification. The reaction conditions often include the use of bromine (Br2) as the brominating agent and acetic acid as the solvent. The mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields a different methoxy-substituted benzoate.
Oxidation: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction can result in the formation of alcohols or amines.
Scientific Research Applications
Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The bromine atom and sulfamoyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The methoxy group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Similar structure but lacks the bromine atom.
Methyl 4-bromo-2-methoxybenzoate: Similar structure but lacks the sulfamoyl group.
Methyl 5-sulfamoyl-2-methoxybenzoate: Similar structure but with different substitution patterns.
Uniqueness
Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is unique due to the presence of both bromine and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse research applications .
Properties
CAS No. |
1236476-37-1 |
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Molecular Formula |
C9H10BrNO5S |
Molecular Weight |
324.1 |
Purity |
95 |
Origin of Product |
United States |
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